3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide
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Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide is a complex organic compound that features a unique combination of benzothiazole, oxadiazole, and difluorophenyl groups
Preparation Methods
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide, followed by oxidation. The oxadiazole ring is typically formed by the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The final step involves the coupling of the benzothiazole and oxadiazole intermediates with 3,5-difluorophenylpropanamide under suitable reaction conditions .
Chemical Reactions Analysis
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, including GABA receptors and sodium channels, which are involved in the regulation of neuronal activity. The oxadiazole ring can enhance the compound’s binding affinity and specificity, while the difluorophenyl group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide include:
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity and applications.
N’-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazides: These compounds also contain the benzothiazole group and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H14F2N4O2S2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide |
InChI |
InChI=1S/C19H14F2N4O2S2/c20-11-7-12(21)9-13(8-11)22-17(26)5-6-18-24-16(25-27-18)10-28-19-23-14-3-1-2-4-15(14)29-19/h1-4,7-9H,5-6,10H2,(H,22,26) |
InChI Key |
HCTWSUWLAVBBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NOC(=N3)CCC(=O)NC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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